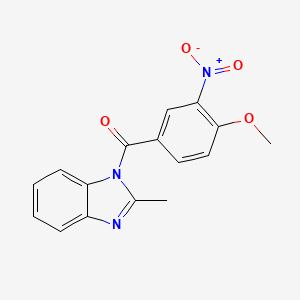
2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been found to have a variety of potential uses in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action for 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide involves the reaction of the compound with nitric oxide to form a stable adduct. This reaction results in the formation of a yellow-colored product that can be easily detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide in lab experiments is its high sensitivity and selectivity for nitric oxide. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry and physiology. Finally, new methods for the synthesis and purification of this compound may also be of interest to researchers in the future.
Méthodes De Synthèse
The synthesis method for 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide involves the reaction of 4-bromobenzaldehyde with N-nitrohydrazinecarboximidamide in the presence of a suitable catalyst. This reaction results in the formation of this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide has been found to have potential applications in scientific research. This compound has been studied for its potential use as a chemical probe for the detection and quantification of nitric oxide in biological systems. Additionally, this compound has been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5O2/c9-7-3-1-6(2-4-7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPIPMRBZHDVDN-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(\N)/N[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)



![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)